PX-478 free base PX-478 free base
Brand Name: Vulcanchem
CAS No.: 685847-78-3
VCID: VC20835307
InChI: InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-]
Molecular Formula: C13H18Cl2N2O3
Molecular Weight: 321.2 g/mol

PX-478 free base

CAS No.: 685847-78-3

Cat. No.: VC20835307

Molecular Formula: C13H18Cl2N2O3

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

PX-478 free base - 685847-78-3

Specification

CAS No. 685847-78-3
Molecular Formula C13H18Cl2N2O3
Molecular Weight 321.2 g/mol
IUPAC Name 4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide
Standard InChI InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1
Standard InChI Key GSKQMLGAUOTSKT-LBPRGKRZSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-]
SMILES C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-]
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator